molecular formula C14H16N4O2 B1203739 Tetraethyleniminobenzo-quinone CAS No. 4239-06-9

Tetraethyleniminobenzo-quinone

Cat. No.: B1203739
CAS No.: 4239-06-9
M. Wt: 272.3 g/mol
InChI Key: GNSPPAGSLFPHSZ-UHFFFAOYSA-N
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Description

[A detailed description of the compound's main applications, specific research value, and mechanism of action would be inserted here. This section will be developed once reliable scientific data on Tetraethyleniminobenzo-quinone is available from authoritative sources.]

Properties

CAS No.

4239-06-9

Molecular Formula

C14H16N4O2

Molecular Weight

272.3 g/mol

IUPAC Name

2,3,5,6-tetrakis(aziridin-1-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C14H16N4O2/c19-13-9(15-1-2-15)10(16-3-4-16)14(20)12(18-7-8-18)11(13)17-5-6-17/h1-8H2

InChI Key

GNSPPAGSLFPHSZ-UHFFFAOYSA-N

SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5

Canonical SMILES

C1CN1C2=C(C(=O)C(=C(C2=O)N3CC3)N4CC4)N5CC5

Other CAS No.

4239-06-9

Synonyms

2,3,5,6-tetraethyleneimino-1,4-benzoquinone
tetraethyleneimino-1,4-benzoquinone

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Imidazo-Isoquinolinones

Key comparisons include:

Property Compound 10c Tetraethyleniminobenzo-quinone (Inferred)
Core Structure Imidazo-isoquinolinone Benzoquinone with ethylenimine substituents
Synthetic Yield 8% (for 10c) Not reported in evidence
Analytical Methods NMR, IR, MS, elemental analysis Likely similar spectroscopic techniques
Functional Groups Chlorobenzylidene, methoxy groups Ethylenimine, quinone

The low yield of 10c (8%) highlights synthetic challenges in multi-step heterocyclic syntheses, which may also apply to this compound. The use of NMR and MS for characterization suggests these methods would be critical for verifying its structure.

Aromatic Hydrocarbons: Trimethylbenzenes

Trimethylbenzenes (TMBs) from , while simpler in structure, provide a basis for comparing aromatic stability and environmental behavior:

Property 1,2,4-Trimethylbenzene This compound (Inferred)
Aromatic System Monocyclic benzene Polycyclic quinone
Substituents Methyl groups Ethylenimine groups
Toxicity (EPA IRIS) RfC*: 0.03 mg/m³ Likely higher due to reactive N-groups
Environmental Persistence Moderate (volatile hydrocarbon) Expected lower volatility, higher polarity

TMBs exhibit moderate volatility and are regulated for air quality due to respiratory toxicity .

Functional Group Analogues: Piperidine Derivatives

lists compounds like 2-Piperidinecarboxylic acid (CAS 535-75-1), which share nitrogen-containing heterocycles. Ethylenimine groups in this compound may confer similar reactivity, such as nucleophilic ring-opening or coordination chemistry, though direct data are absent.

Research Findings and Gaps

  • Synthesis Challenges: Low yields in imidazo-isoquinolinone synthesis (e.g., 8% for 10c) suggest that this compound’s complex structure may require optimized protocols.
  • Spectroscopic Characterization : NMR and MS are pivotal for verifying heterocyclic structures, as demonstrated in .
  • Toxicological Data: While TMBs have established exposure limits , this compound’s toxicity remains speculative without empirical studies.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling protocols for Tetraethyleniminobenzo-quinone to ensure stability during experiments?

  • Methodological Answer: Store the compound at 0–6°C in airtight, light-resistant containers under an inert atmosphere (e.g., nitrogen) to prevent degradation. Regularly calibrate storage equipment to maintain temperature consistency. For handling, use gloveboxes or fume hoods to minimize exposure to moisture and oxygen .

Q. How can researchers confirm the identity and purity of this compound in experimental settings?

  • Methodological Answer: Use a combination of analytical techniques:

  • HPLC with a C18 column and UV detection for purity assessment.
  • NMR spectroscopy (¹H and ¹³C) to verify structural integrity.
  • Mass spectrometry (HRMS) to confirm molecular weight.
    Cross-reference results with certified reference materials from authoritative databases like NIST .

Q. What strategies should be employed to locate primary literature on this compound’s synthesis and applications?

  • Methodological Answer:

  • Use CAS RN to search specialized databases (e.g., SciFinder, Reaxys).
  • Filter results to prioritize peer-reviewed journals and patents.
  • Validate sources by checking citations in review articles and cross-referencing with institutional library resources .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate this compound’s biological activity while minimizing confounding variables?

  • Methodological Answer:

  • Define realistic objectives (e.g., IC₅₀ determination) and include negative/positive controls (e.g., solvent-only and known inhibitors).
  • Use dose-response assays with triplicate measurements to ensure reproducibility.
  • Document environmental variables (e.g., temperature, humidity) and employ statistical tools (e.g., ANOVA) to assess significance .

Q. How can contradictory data on this compound’s mechanism of action be systematically resolved?

  • Methodological Answer:

  • Conduct reproducibility studies using identical protocols from conflicting publications.
  • Perform meta-analysis to identify methodological discrepancies (e.g., solvent systems, cell lines).
  • Validate findings through orthogonal assays (e.g., fluorescence quenching alongside enzymatic assays) .

Q. What steps ensure the accuracy of physicochemical data (e.g., solubility, stability) for this compound in publications?

  • Methodological Answer:

  • Cross-validate measurements using standardized protocols (e.g., shake-flask method for solubility).
  • Compare results with NIST reference data or peer-reviewed datasets.
  • Disclose instrument calibration details and environmental conditions in supplementary materials .

Q. How can researchers reproduce historical synthesis protocols for this compound despite incomplete procedural details?

  • Methodological Answer:

  • Reconstruct missing steps using retrosynthetic analysis and analogous reactions.
  • Optimize parameters (e.g., catalyst loading, reaction time) via Design of Experiments (DoE) .
  • Validate intermediates with spectroscopic data and compare yields with literature benchmarks .

Q. What guidelines should be followed when presenting structural or activity data for this compound in journal submissions?

  • Methodological Answer:

  • Limit figures to 2–3 key chemical structures and avoid overcrowding with annotations.
  • Use color-coded graphs for dose-response curves and ensure axis labels comply with journal guidelines.
  • Provide raw data in open-access repositories (e.g., Zenodo) for transparency .

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